molecular formula C29H32ClN3O2 B1466405 H-His(Trt)-Otbu HCl CAS No. 218938-68-2

H-His(Trt)-Otbu HCl

Cat. No.: B1466405
CAS No.: 218938-68-2
M. Wt: 490 g/mol
InChI Key: CSJUKIBWBKXMAT-SNYZSRNZSA-N
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Description

H-Histidine(Trityl)-Otbu Hydrochloride is a derivative of histidine, an essential amino acid. The compound is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The trityl group protects the imidazole side chain of histidine, while the Otbu group protects the carboxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Histidine(Trityl)-Otbu Hydrochloride typically involves the protection of histidine’s functional groups. The trityl group is introduced to protect the imidazole side chain, and the Otbu group is used to protect the carboxyl group. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) techniques, where the protected histidine is attached to a resin and then subjected to various coupling reactions to form the desired peptide sequence .

Industrial Production Methods

In industrial settings, the production of H-Histidine(Trityl)-Otbu Hydrochloride involves large-scale SPPS. The process includes the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptides. The protected histidine is loaded onto a resin, and the peptide chain is built step-by-step using standard coupling reagents and conditions .

Chemical Reactions Analysis

Types of Reactions

H-Histidine(Trityl)-Otbu Hydrochloride can undergo various chemical reactions, including:

    Deprotection Reactions: Removal of the trityl and Otbu protective groups under acidic conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

    Substitution Reactions: Replacement of the protective groups with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected histidine, peptide chains, and substituted histidine derivatives.

Scientific Research Applications

H-Histidine(Trityl)-Otbu Hydrochloride has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Biological Studies: Employed in the study of histidine-containing peptides and their biological functions.

    Drug Development: Utilized in the design and synthesis of peptide-based drugs.

    Industrial Applications: Used in the production of peptide-based materials and bioconjugates.

Comparison with Similar Compounds

Similar Compounds

    H-Histidine(Trityl)-OH: Similar to H-Histidine(Trityl)-Otbu Hydrochloride but lacks the Otbu protective group.

    H-Histidine(Trityl)-OMe: Contains a methyl ester group instead of the Otbu group.

    H-Histidine(Trityl)-2-ClTrt: Uses a 2-chlorotrityl group for protection.

Uniqueness

H-Histidine(Trityl)-Otbu Hydrochloride is unique due to its dual protective groups, which provide enhanced stability and selectivity during peptide synthesis. The combination of trityl and Otbu groups allows for the efficient synthesis of complex peptides with minimal side reactions .

Properties

IUPAC Name

tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O2.ClH/c1-28(2,3)34-27(33)26(30)19-25-20-32(21-31-25)29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18,20-21,26H,19,30H2,1-3H3;1H/t26-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJUKIBWBKXMAT-SNYZSRNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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